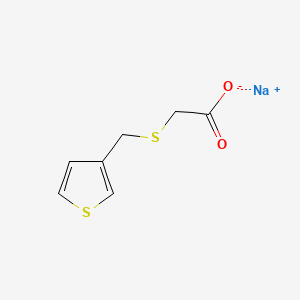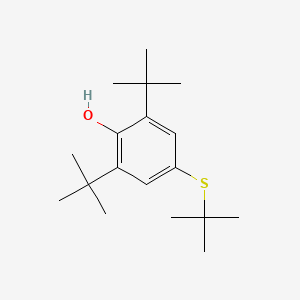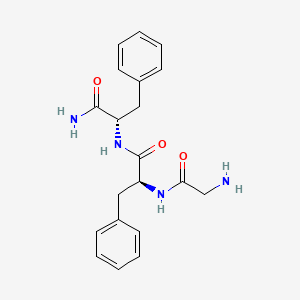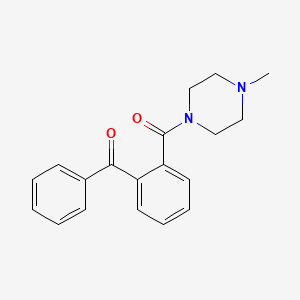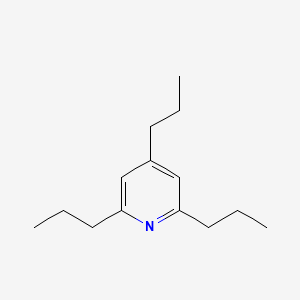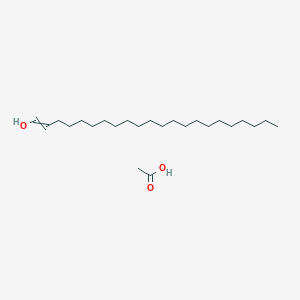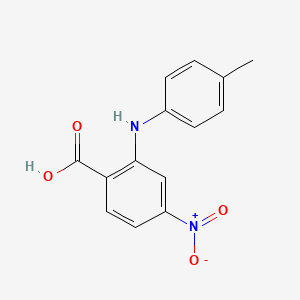
2-(4-Methylanilino)-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylanilino)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methylanilino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-4-nitrobenzoic acid typically involves the nitration of 4-methylaniline followed by a coupling reaction with benzoic acid derivatives. One common method is the nitration of 4-methylaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then coupled with a benzoic acid derivative under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylanilino)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 2-(4-Methylanilino)-4-aminobenzoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
2-(4-Methylanilino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Methylanilino)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylanilino)-4-aminobenzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
4-(4-Methylanilino)benzoic acid: Lacks the nitro group but retains the methylanilino and benzoic acid moieties.
2-(4-Methylanilino)-4-chlorobenzoic acid: Contains a chlorine atom instead of a nitro group
Uniqueness
2-(4-Methylanilino)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylanilino group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
26690-12-0 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-(4-methylanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-4-10(5-3-9)15-13-8-11(16(19)20)6-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) |
Clé InChI |
ZFHSOCCCCAIOBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


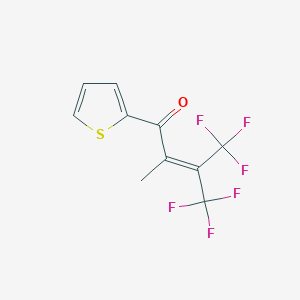
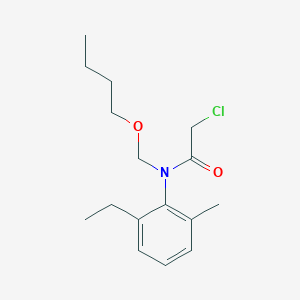
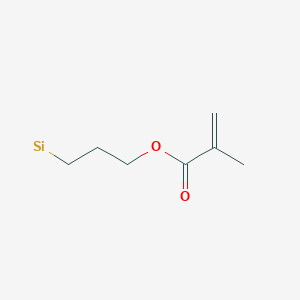
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
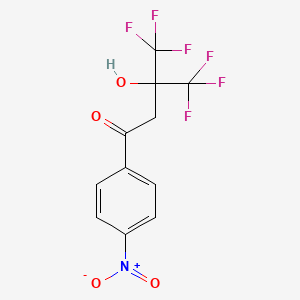
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
